molecular formula C14H24O4 B1428785 Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester CAS No. 1312478-77-5

Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester

Cat. No. B1428785
M. Wt: 256.34 g/mol
InChI Key: BNWFSNDPHHMKNO-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester is a cyclic ester of ethyl cyclohexanecarboxylate and tetrahydropyran-2-ol. It is an organic compound that has a wide range of applications in scientific research, including organic synthesis, drug design and development, and chemical engineering.

Scientific Research Applications

Syntheses and Odor Characteristics

  • Ethyl esters of 6-oxohexanoic acids with 1, 3-dioxane moiety, related to the given compound, have been synthesized and studied for their odor. These esters are known for their floral notes, and their synthesis involves oxidation processes and ring cleavage reactions (Hamamatsu, Naoshima, Wakabayashi, & Hayashi, 1981).

Synthesis in Pharmaceutical Applications

  • The compound's derivatives are used in the synthesis of various pharmaceutical intermediates, such as 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromenes-3-carboxilic acid ethyl esters. These processes often involve reactions with cyano-3-arylacrylic acid and cyclohexanedione (Mahmud et al., 2018).

Material Science and Chemistry

  • In material science, the compound has been used in the study of photooxidation of petroleum phosphors, where its derivatives show inhibitory activity. This is critical for understanding and controlling oxidation processes in industrial applications (Rasulov et al., 2011).

Organic Chemistry

  • It plays a role in the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring. These are essential in the creation of various organic compounds, indicating its importance in organic synthesis and chemical reactions (Hanzawa et al., 2012).

properties

IUPAC Name

ethyl 4-(oxan-2-yloxy)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-2-16-14(15)11-6-8-12(9-7-11)18-13-5-3-4-10-17-13/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWFSNDPHHMKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester

Synthesis routes and methods

Procedure details

Pyridinium-4-toluenesulfonate (2.57 g, 10.2 mmol) was added to a solution of ethyl 4-hydroxycyclohexanecarboxylate (8.8 g, 51.10 mmol) and 3,4-dihydro-2H-pyran (8.60 g, 102 mmol) in DCM (200 mL) and the reaction was stirred at rt for 16 h. The reaction was quenched with saturated aq NaHCO3. The layers were separated and the organic layer was washed with water. The organic layer was dried (Na2SO4), filtered, and concentrated. Purification via flash chromatography on a 200 g silica column using an eluent of EtOAc in hexanes (5-10%) afforded the title compound as a clear oil (11.1 g, 85%).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
Reactant of Route 2
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Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
Reactant of Route 3
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Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
Reactant of Route 4
Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
Reactant of Route 5
Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester
Reactant of Route 6
Reactant of Route 6
Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester

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